molecular formula C18H28O3S B1359361 Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone CAS No. 898771-98-7

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Cat. No.: B1359361
CAS No.: 898771-98-7
M. Wt: 324.5 g/mol
InChI Key: SSVCSRDWQJABFI-UHFFFAOYSA-N
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Description

Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a specialized organic compound featuring a thiophene ring substituted with a ketone group and a 1,3-dioxolane-protected moiety. Its molecular formula is C₁₇H₂₆O₃S, with a molecular weight of ~310.45 g/mol (estimated based on analogs in ). This compound belongs to a class of ketones where the 1,3-dioxolane group enhances stability and modulates reactivity, making it valuable in synthetic chemistry and material science. It is commercially available (e.g., from CymitQuimica and AK Scientific) as a research intermediate.

Properties

IUPAC Name

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVCSRDWQJABFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641880
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-98-7
Record name 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Decyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Potential Applications

  • Medicinal Chemistry
    • Antimicrobial and Antifungal Activity : Similar compounds with thiophene structures have shown significant biological properties, including antimicrobial and antifungal activities. The dioxolane ring may enhance these properties through its electron-withdrawing effects, potentially improving interactions with biological targets.
    • Cancer Research : Thiophene derivatives are often explored for anticancer applications. The unique structure of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone may lead to the discovery of new therapeutic agents.
  • Organic Electronics
    • The electron-rich nature of the thiophene moiety suggests potential applications in organic semiconductors and photovoltaic devices. Compounds with similar structures have been used to create organic light-emitting diodes (OLEDs) and organic solar cells.
  • Synthetic Chemistry
    • The compound can serve as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse reactivity patterns, making it a valuable building block in organic synthesis.

Case Study 1: Synthesis and Characterization

Research has been conducted on the synthesis of this compound using multi-step organic reactions. The synthesis typically involves:

  • Formation of the dioxolane ring through cyclization reactions.
  • Introduction of the thiophene moiety via electrophilic substitution.
  • Finalization through ketone formation.

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.

In vitro studies have demonstrated the potential antimicrobial activity of this compound against various bacterial strains. These studies utilized standard antimicrobial susceptibility testing methods to evaluate the compound's effectiveness compared to known antibiotics.

Comparison with Similar Compounds

Structural Variations

The compound is part of a broader family of 5-(1,3-dioxolan-2-yl)-2-thienyl alkyl/aryl ketones , differing primarily in the alkyl chain length or substituents at the ketone position. Key analogs include:

Compound Name Alkyl Chain/Substituent Molecular Formula Molecular Weight (g/mol) CAS No. Key Features
Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone Decyl (C₁₀H₂₁) C₁₇H₂₆O₃S ~310.45 - Long alkyl chain enhances lipophilicity
Pentyl analog (e.g., 5-(1,3-dioxolan-2-yl)-2-thienyl pentyl ketone) Pentyl (C₅H₁₁) C₁₃H₁₈O₃S 254.35 898771-88-5 Shorter chain; higher solubility
Cyclopropyl analog Cyclopropyl C₁₃H₁₆O₃S 252.33 898772-54-8 Ring strain increases reactivity
4-Chlorobutyl analog 4-Chlorobutyl C₁₃H₁₇ClO₃S 274.76 898772-47-9 Chlorine substituent enhances electrophilicity
4-Oxopentyl analog 4-Oxopentyl C₁₃H₁₆O₄S 268.33 898772-66-2 Ketone moiety introduces redox activity

Physicochemical Properties

  • Lipophilicity : The decyl chain imparts significant hydrophobicity, making the compound suitable for lipid-based formulations or membrane-permeable drug candidates. In contrast, the pentyl analog (MW 254.35) and cyclopropyl derivative (MW 252.33) exhibit better solubility in polar solvents.
  • Thermal Stability : Analogs like the pentyl and cyclopropyl derivatives lack explicit melting/boiling point data, but structurally similar thienyl ketones (e.g., 2-acetylthiophene, mp 10–12°C, bp 214°C) suggest moderate stability. The dioxolane group likely enhances thermal resistance by reducing ring strain compared to unprotected ketones.

Research Findings and Limitations

  • Synthetic Methods : Most analogs are synthesized via acetalization of thiophene-derived aldehydes or ketones with ethylene glycol, followed by alkylation ().
  • Commercial Availability : Some analogs (e.g., cyclopropyl variant) are discontinued, highlighting supply chain challenges for niche compounds.

Biological Activity

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features:

  • Dioxolane ring: A five-membered cyclic ether that contributes to the compound's stability and reactivity.
  • Thienyl group: A sulfur-containing aromatic ring that enhances biological interactions.
  • Decyl chain: A long alkyl chain that may influence lipophilicity and membrane permeability.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. The compound may modulate receptor activity or inhibit enzyme functions, similar to other dioxolane derivatives which have shown promising results in various assays .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related dioxolane derivatives have demonstrated effectiveness against various bacterial strains:

CompoundBacterial StrainsMinimum Inhibitory Concentration (MIC)
Compound AS. aureus625 µg/mL
Compound BP. aeruginosa1250 µg/mL
Compound CC. albicansActive against all tested strains

These findings suggest that this compound may possess comparable antimicrobial activity, although specific data on this compound remains limited .

Anticancer Potential

The anticancer properties of related compounds have been explored, with some showing promise in inhibiting cancer cell proliferation. Dioxolane derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Case Studies

  • Antibacterial Screening : A series of dioxolane compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that many derivatives exhibited potent antibacterial activity, particularly against S. aureus and E. faecalis, with MIC values ranging from 625 µg/mL to 1250 µg/mL .
  • Antifungal Activity : In another study, dioxolane derivatives were evaluated for antifungal effects against C. albicans. Most compounds demonstrated significant antifungal activity, suggesting a potential application for this compound in treating fungal infections .

Q & A

Q. Why might MO calculations overestimate the stability of certain conformers?

  • Methodology : Basis set limitations (e.g., missing dispersion corrections) can skew results. Validate with MP2 or DLPNO-CCSD(T) methods. Include solvent effects via implicit models (e.g., PCM) for accuracy .

Tables for Key Data

Property Technique Key Observations Reference
Conformational energy gapDFT (B3LYP/6-311+G(d,p))ΔE = 2.3 kJ/mol (cisoid vs. transoid)
Dioxolane C-O-C bond lengthSC-XRD1.423 Å (avg.), disordered in 20% of cases
Hydrolysis half-life (pH 3)HPLCt₁/₂ = 8.2 hrs (vs. 1.5 hrs for non-ketone)

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